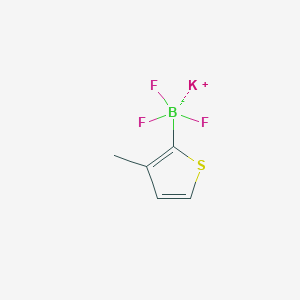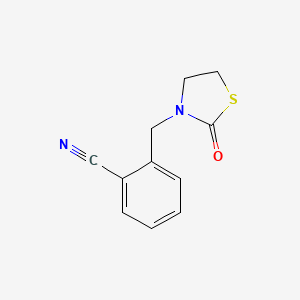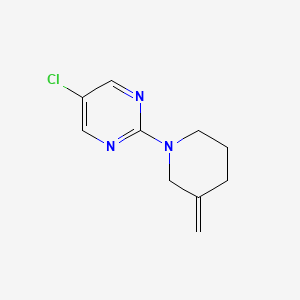
Potassium trifluoro(3-methylthiophen-2-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(3-methylthiophen-2-yl)borate is an organoboron compound with the molecular formula C5H5BF3KS. It is a solid compound that is typically stored under an inert atmosphere at low temperatures to maintain its stability . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Potassium trifluoro(3-methylthiophen-2-yl)borate can be synthesized through the reaction of organoboronic acids with potassium bifluoride (KHF2). This method involves the fluorination of the boronic acid to form the trifluoroborate salt . The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Potassium trifluoro(3-methylthiophen-2-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox processes depending on the reaction conditions and reagents used.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and the reactions are often carried out under inert atmospheres to prevent oxidation.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(3-methylthiophen-2-yl)borate has several scientific research applications:
Biology and Medicine: While its direct applications in biology and medicine are less common, the compounds synthesized using this reagent can have significant biological activity and are used in drug development.
Wirkmechanismus
The primary mechanism of action for potassium trifluoro(3-methylthiophen-2-yl)borate in chemical reactions involves its role as a nucleophilic partner in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, transferring the organic group from boron to palladium. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro(3-methylthiophen-2-yl)borate can be compared with other similar compounds, such as:
Potassium 5-formylthiophene-2-trifluoroborate: This compound has a similar structure but with a formyl group at the 5-position of the thiophene ring.
Potassium 2-methylthiophenyltrifluoroborate: This compound has a methyl group at the 2-position of the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which can influence its reactivity and the types of products formed in chemical reactions.
Eigenschaften
IUPAC Name |
potassium;trifluoro-(3-methylthiophen-2-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3S.K/c1-4-2-3-10-5(4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCULSLAMBWURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CS1)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3KS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride](/img/structure/B2921457.png)
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride](/img/structure/B2921458.png)
![(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone](/img/structure/B2921461.png)
![(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2921463.png)

![5-cyclopropyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2921465.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B2921469.png)
![rac-(1R,2R,4R)-5-oxobicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B2921470.png)
![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2921474.png)
![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid](/img/structure/B2921476.png)


